GPR35 Antagonism – Inactivity Profile vs. Positive Control
In the only publicly available bioactivity measurement, the target compound was tested as a GPR35 antagonist in a human receptor BRET‑based assay. At the highest test concentration of 100 µM, the compound failed to achieve 50% inhibition and is classified as inactive. The positive control antagonist CID2745687 at 10 µM served as the baseline for activity [1]. No data are available for close structural analogs in this assay to allow a comparative assessment.
| Evidence Dimension | GPR35 antagonism – % inhibition |
|---|---|
| Target Compound Data | Inactive (IC50 > 100 µM) |
| Comparator Or Baseline | Positive control CID2745687 at 10 µM (active antagonist, quantitative % inhibition not reported) |
| Quantified Difference | Cannot be calculated; target compound showed no measurable activity while positive control did |
| Conditions | Human GPR35 BRET assay, zaprinast agonist at 300 µM, test compound at 100 µM |
Why This Matters
This result rules out GPR35 antagonism as a differentiating feature, but the absence of comparator data prevents using this information for procurement decisions.
- [1] ECBD Assay EOS300038. GPR35 Antagonism Primary Assay. Activity Result: Inactive for Compound EOS55046. View Source
